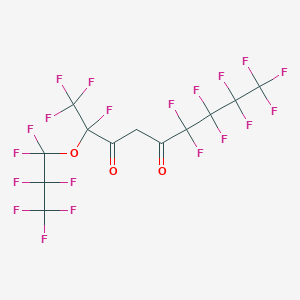
2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione is a fluorinated organic compound with the molecular formula C12H2F20O3. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione typically involves the reaction of perfluorinated ketones with heptafluoropropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes, where the starting materials are subjected to high temperatures and pressures to achieve the desired level of fluorination. The process is carefully monitored to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially fluorinated products.
Substitution: The compound can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications, such as in the synthesis of advanced materials and pharmaceuticals .
Scientific Research Applications
2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings.
Mechanism of Action
The mechanism of action of 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione involves its interaction with various molecular targets, including enzymes and receptors. The compound’s high fluorine content allows it to form strong interactions with these targets, leading to significant changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione include:
- 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-octanedione
- 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-decanedione
- 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-undecanedione
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical properties such as higher thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring high-performance materials.
Properties
Molecular Formula |
C12H2F20O3 |
|---|---|
Molecular Weight |
574.11 g/mol |
IUPAC Name |
1,1,1,2,6,6,7,7,8,8,9,9,9-tridecafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)nonane-3,5-dione |
InChI |
InChI=1S/C12H2F20O3/c13-4(14,6(16,17)7(18,19)10(25,26)27)2(33)1-3(34)5(15,9(22,23)24)35-12(31,32)8(20,21)11(28,29)30/h1H2 |
InChI Key |
GPHQHJHYQQVLTP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















